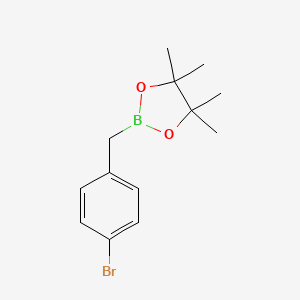

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYKRVPNXCGBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454427 | |

| Record name | 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477841-90-0 | |

| Record name | 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Its CAS Number is 477841-90-0.[1] This document delves into the synthesis, characterization, and critical applications of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Furthermore, it offers expert insights into the stability, handling, and safety protocols necessary for its effective and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug discovery, enabling them to leverage the full potential of this valuable compound.

Introduction: A Versatile Building Block for Complex Molecule Synthesis

This compound, a pinacol boronate ester, has emerged as a cornerstone reagent in the construction of complex organic molecules. Its utility lies in the convergence of two key functionalities within a single, stable entity: a nucleophilic organoboron moiety and an electrophilic bromobenzyl group. This dual reactivity allows for sequential, regioselective carbon-carbon bond formations, making it an invaluable tool in the synthesis of biaryl methanes and other intricate scaffolds prevalent in pharmaceuticals and advanced materials.

The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, rendering the compound easier to handle, purify, and store over extended periods. This increased stability is a significant advantage in multi-step syntheses where reagent integrity is paramount. This guide will explore the practical aspects of working with this reagent, from its synthesis to its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 477841-90-0 |

| Molecular Formula | C₁₃H₁₈BBrO₂ |

| Molecular Weight | 297.00 g/mol |

| Appearance | White to off-white solid or crystalline powder |

| Purity | Typically >95% |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the primary technique for confirming the identity and purity of this compound.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 2.75 (s, 2H), 1.25 (s, 12H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 139.0, 131.5, 130.0, 120.5, 83.5, 35.0, 24.8.

Note: NMR spectral data are compiled from typical values and may vary slightly based on the solvent and experimental conditions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of a suitable Grignard reagent with a borate ester, followed by esterification with pinacol.

Reaction Scheme:

Synthesis Pathway

Experimental Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add magnesium turnings (1.2 equivalents). The flask is then charged with anhydrous tetrahydrofuran (THF). A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.

-

Boration: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.2 equivalents) is then added dropwise via syringe, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Esterification and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. Pinacol (1.1 equivalents) is added to the filtrate, and the mixture is stirred at room temperature for 2 hours.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the 4-bromobenzyl moiety with a wide range of aryl and vinyl halides or triflates.[2][3]

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Suzuki-Miyaura Catalytic Cycle

Exemplary Protocol for a Suzuki-Miyaura Coupling:

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equivalent), the desired aryl halide (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand such as SPhos (0.04 equivalents).

-

Addition of Base and Solvent: Add potassium carbonate (2.0 equivalents) and a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

-

Reaction: The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl methane product.

Stability, Handling, and Storage

While pinacol boronate esters are significantly more stable than their corresponding boronic acids, proper handling and storage are crucial to maintain their integrity and ensure safe use.

Stability:

-

Hydrolytic Stability: this compound exhibits good stability towards ambient moisture but can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.

-

Thermal Stability: The compound is thermally stable under normal laboratory conditions.

-

Oxidative Stability: Boronic esters can be susceptible to oxidation. It is advisable to store them under an inert atmosphere.

Handling:

-

Inert Atmosphere: For long-term storage and for reactions requiring high purity, it is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[4][5][6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Storage:

-

Container: Store in a tightly sealed, opaque container to protect from light and moisture.

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.

-

Inert Gas: For optimal stability, store the container under an inert gas such as argon or nitrogen.

Safety and Hazard Information

It is imperative to be aware of the potential hazards associated with this compound and to take appropriate safety precautions.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a stable organoboron moiety and a reactive benzyl bromide functionality provides a powerful platform for the construction of complex molecular architectures. By understanding its properties, synthesis, and applications, and by adhering to the proper handling and safety protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance their synthetic endeavors in drug discovery and materials science.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

Chembk. (n.d.). This compound - 477841-90-0. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Retrieved from [Link]

-

Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Paper Template. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

Sources

- 1. This compound - 477841-90-0 - Structure, Synthesis, Properties [organoborons.com]

- 2. m.youtube.com [m.youtube.com]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. ossila.com [ossila.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

An In-Depth Technical Guide to 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-bromobenzylboronic acid pinacol ester, is a pivotal organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structure, featuring a stable pinacolato boronic ester and a reactive bromobenzyl moiety, renders it an invaluable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on providing practical insights for laboratory professionals. The presence of the boronic ester allows for its participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Simultaneously, the bromo- and benzyl functionalities offer orthogonal handles for further chemical transformations, making it a highly versatile intermediate in multi-step syntheses. Boron-containing compounds, in general, have seen a surge in interest for drug discovery, with several approved drugs highlighting their therapeutic potential.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₈BBrO₂ | |

| Molecular Weight | 297.00 g/mol | |

| CAS Number | 477841-90-0 | |

| Appearance | Liquid or solid | |

| Boiling Point | 321.07 °C at 760 mmHg (Predicted) | |

| Density | 1.266 g/cm³ (Predicted) | |

| LogP | 3.89 (Predicted) | |

| Solubility | Insoluble in water. Soluble in common organic solvents like THF, dioxane, and chloroform. |

Spectroscopic Characterization

While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found in the searched literature, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, typically in the range of 7.0-7.5 ppm. A singlet for the benzylic methylene (CH₂) protons would likely appear around 2.2-2.5 ppm. The twelve equivalent protons of the four methyl groups on the pinacol ring would give a sharp singlet at approximately 1.2-1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the quaternary carbons of the pinacol group, and the methyl carbons. The carbon attached to bromine would be in the range of 120-125 ppm, while the other aromatic carbons would appear between 128-140 ppm. The benzylic carbon signal is expected around 35-40 ppm. The quaternary carbons of the dioxaborolane ring should be observed around 84 ppm, and the methyl carbons around 25 ppm.

Synthesis of this compound

The synthesis of benzylboronic acid pinacol esters can be achieved through several methods. A common and efficient route involves the palladium-catalyzed borylation of the corresponding benzyl halide.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Palladium-Catalyzed Borylation

This protocol is a representative procedure based on established methods for the borylation of alkyl bromides.[1]

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromobenzyl bromide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (KOAc, 1.5 mmol).

-

Catalyst and Ligand Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst, such as Pd(dba)₂ (2 mol%), and a suitable phosphine ligand, for example, SPhos (4 mol%).

-

Solvent Addition and Degassing: Add anhydrous and degassed solvent, such as dioxane (5 mL). The reaction mixture is then subjected to three cycles of vacuum-backfilling with an inert gas (e.g., argon or nitrogen).

-

Reaction: The reaction vessel is sealed and heated in an oil bath at 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reactivity and Key Applications

The utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The boronic ester functional group of the title compound serves as the organoboron nucleophile, which couples with various organic halides or triflates.

Caption: Suzuki-Miyaura coupling using the title compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a typical Suzuki-Miyaura coupling reaction.[2]

-

Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the desired aryl or heteroaryl halide (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v, 5 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (around 90-100 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The residue is purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

Benzylboronic acids and their pinacol esters are of significant interest in drug discovery.[3] The boronic acid moiety can act as a serine protease inhibitor by forming a reversible covalent bond with the catalytic serine residue. The 4-bromobenzyl group of the title compound can be further functionalized through another cross-coupling reaction, allowing for the synthesis of diverse libraries of compounds for screening. The development of boron-containing drugs is a rapidly growing field, with several compounds already approved for clinical use.[4][5][6]

Stability, Handling, and Storage

Stability

Boronic esters, including pinacol esters, are generally more stable than their corresponding boronic acids.[3] However, they are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the pinacol group to form the boronic acid. They can also undergo oxidation, particularly in the presence of strong oxidizing agents.[7][8]

Handling

It is recommended to handle this compound in a well-ventilated fume hood.[9] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.

Storage

Store the compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prolong its shelf life. For long-term storage, refrigeration is advisable.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for further functionalization of the bromobenzyl moiety, makes it a powerful tool for the construction of complex organic molecules. As the field of boron chemistry continues to expand, the importance of such well-defined building blocks in the development of new pharmaceuticals and advanced materials is set to grow even further.

References

-

PubChem. This compound. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 477841-90-0 | this compound. Available at: [Link]

-

LookChem. This compound. Available at: [Link]

-

Alfa Aesar. Benzylboronic acid pinacol ester, 96%. Available at: [Link]

-

D'Silva, C., et al. A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

-

PubChem. 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Available at: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

National Center for Biotechnology Information. Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

-

National Center for Biotechnology Information. Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]

-

National Center for Biotechnology Information. Boron in Drug Design: Recent Advances in the Development of New Therapeutic Agents. European Journal of Medicinal Chemistry, 179, 753–773. Available at: [Link]

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. Available at: [Link]

-

Royal Society of Chemistry. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available at: [Link]

-

National Center for Biotechnology Information. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][8]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

Sources

- 1. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boron in drug design: Recent advances in the development of new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - 477841-90-0 - Structure, Synthesis, Properties [organoborons.com]

- 8. This compound | C13H18BBrO2 | CID 11077329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. An Efficient Catalyst System for Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane [organic-chemistry.org]

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction: The Strategic Importance of Benzylboronic Esters in Modern Synthesis

Benzylboronic esters, such as 2-(4-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are indispensable building blocks in contemporary organic synthesis and drug discovery. Their utility stems from their role as key intermediates in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The presence of the versatile bromobenzyl moiety allows for sequential, site-selective functionalization, making this class of compounds highly valuable for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in the field.

Part 1: The Workhorse of Benzylboronate Synthesis: Palladium-Catalyzed Miyaura Borylation

The palladium-catalyzed Miyaura borylation reaction is the most prevalent and robust method for the synthesis of aryl, vinyl, and benzylboronic esters.[3][4] This reaction involves the cross-coupling of an organic halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[5]

Mechanistic Rationale: A Symphony of Catalytic Events

The catalytic cycle of the Miyaura borylation is a well-orchestrated sequence of elementary steps, each with specific requirements for optimal efficiency. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the 4-bromobenzyl halide, forming a Pd(II) intermediate.

-

Transmetalation: This is often the rate-determining step. The Pd(II) complex reacts with the diboron reagent. The choice of base is critical here; it is believed to activate the palladium complex rather than the diboron reagent, facilitating the exchange of the halide for a boryl group.[6] The high oxophilicity of boron is a significant driving force for this step.[3]

-

Reductive Elimination: The resulting organopalladium(II) species undergoes reductive elimination to furnish the desired benzylboronic ester and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

Experimental Protocol: A Field-Proven Methodology

The following protocol is a robust starting point for the synthesis of this compound, adapted from established literature procedures.[7]

Materials:

-

4-Bromobenzyl bromide (or chloride)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

Procedure:

-

To a dry, nitrogen-flushed flask, add 4-bromobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv) in a minimal amount of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the main reaction flask, followed by the remaining anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data and Critical Parameters

| Parameter | Typical Range/Value | Significance |

| Yield | 70-90% | Dependent on substrate purity and reaction conditions. |

| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for cost-effectiveness.[8] |

| Base | KOAc, K₃PO₄, Cs₂CO₃ | Weak bases are crucial to prevent competing Suzuki coupling.[3][6] |

| Solvent | Dioxane, Toluene, DMSO | Aprotic polar solvents are generally preferred. |

| Temperature | 50-100 °C | Sufficient to drive the reaction without decomposition. |

Part 2: Exploring Alternative Synthetic Avenues

While palladium catalysis is the dominant methodology, alternative strategies offer unique advantages in specific contexts, such as improved cost-effectiveness or functional group tolerance.

Nickel-Catalyzed Borylation: A Cost-Effective Alternative

Nickel catalysts have emerged as a more economical alternative to palladium for various cross-coupling reactions, including Miyaura borylation.[9][10] Nickel complexes can effectively catalyze the borylation of benzyl halides, often with comparable or even superior efficiency for certain substrates.[11]

Key Advantages of Nickel Catalysis:

-

Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

-

Unique Reactivity: Nickel catalysts can sometimes cleave more challenging C-N and C-O bonds, expanding the scope of potential starting materials.[12]

-

Milder Conditions: Some nickel-based systems can operate at room temperature.[9]

The general mechanistic pathway for nickel-catalyzed borylation is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination.

Emerging Methodologies: Photochemical and Electrochemical Borylation

Recent innovations in synthetic chemistry have led to the development of metal-free borylation methods.

-

Photochemical Borylation: This approach utilizes light to initiate the borylation reaction, often through a radical mechanism.[13] This can be advantageous for substrates that are sensitive to transition metal catalysis.

-

Electrochemical Borylation: Electrosynthesis offers a novel way to drive the borylation reaction by using an electric current to facilitate the reductive coupling of benzyl halides with a boron source.[14] This method can sometimes overcome limitations encountered in traditional catalytic systems.

These emerging techniques, while not yet as widely adopted as palladium or nickel catalysis, represent the cutting edge of borylation chemistry and hold promise for future synthetic applications.

Part 3: Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with palladium-catalyzed Miyaura borylation being the most reliable and widely used method. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully optimized to achieve high yields and purity. The emergence of nickel-catalyzed and metal-free borylation techniques provides valuable alternatives that can offer advantages in terms of cost, sustainability, and substrate scope. As the demand for complex and diverse molecular scaffolds continues to grow, the development of even more efficient and versatile methods for the synthesis of benzylboronic esters will undoubtedly remain an active and important area of research.

References

-

Miyaura, N. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Proposed mechanism for the Miyaura borylation reaction. Retrieved from [Link][15]

-

Suginome, M., & Ohmura, T. (2010). Formal nucleophilic borylation and borylative cyclization of organic halides. Organic & Biomolecular Chemistry, 8(1), 33-41. Retrieved from [Link][5]

-

Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. (n.d.). Wordpress. Retrieved from [Link][16]

-

Barber, T. A., & Melchiorre, P. (2019). Photochemical Organocatalytic Borylation of Alkyl Chlorides, Bromides, and Sulfonates. ACS Catalysis, 9(7), 6528-6532. Retrieved from [Link][13]

-

Ishiyama, T., Murata, M., & Miyaura, N. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. Chemistry Letters, 31(8), 776-777. Retrieved from [Link][7]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. Retrieved from [Link][17]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link][4]

-

Hu, J., Sun, H., Cai, W., Pu, X., Zhang, Y., & Shi, Z. (2019). Nickel-Catalyzed Borylation of Aryl- and Benzyltrimethylammonium Salts via C–N Bond Cleavage. The Journal of Organic Chemistry, 84(15), 9856-9864. Retrieved from [Link][12]

-

Dudnik, A. S., & Fu, G. C. (2012). Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds. Journal of the American Chemical Society, 134(25), 10693-10697. Retrieved from [Link][18]

-

Molander, G. A., Cavalcanti, L. N., & García-García, C. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B₂(OH)₄]. The Journal of Organic Chemistry, 78(13), 6427-6439. Retrieved from [Link][9]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589-5591. Retrieved from [Link][8]

-

Watson, D. A., & Fu, G. C. (2016). Nickel-Catalyzed Borylation of Benzylic Ammonium Salts: Stereospecific Synthesis of Enantioenriched Benzylic Boronates. Organic Letters, 18(1), 136-139. Retrieved from [Link][11]

-

Tajbakhsh, M., & Saeidi, M. (2015). Nickel Catalyzed Borylation and Cross-Coupling of Representative C-O Based Electrophiles. Electronic Theses and Dissertations. Retrieved from [Link][10]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][1]

-

D'Amato, E. M., & Larionov, O. V. (2020). Electrosynthesis of Benzylboronic Acids and Esters. Organic Letters, 22(15), 6124-6128. Retrieved from [Link][14]

-

Silva, F. C., & Leitão, G. G. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. Retrieved from [Link][2]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. Formal nucleophilic borylation and borylative cyclization of organic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scispace.com [scispace.com]

- 8. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 9. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]

- 10. DSpace [repository.upenn.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. recercat.cat [recercat.cat]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 17. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 18. dspace.mit.edu [dspace.mit.edu]

In-depth Technical Guide: Stability and Storage of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

<_Step_2>

Abstract: 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pivotal building block in contemporary organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its effectiveness in drug discovery and materials science is inextricably linked to its stability. This guide delivers a comprehensive technical analysis of the factors governing the stability of this boronic ester. It provides field-tested protocols for its optimal storage, handling, and quality assessment to ensure reproducible and dependable experimental outcomes.

Introduction: The Critical Role of Benzylboronic Esters in Modern Synthesis

Benzylboronic acids and their pinacol esters, such as this compound, are indispensable reagents in the synthetic chemist's toolkit. Their application in palladium-catalyzed cross-coupling reactions has transformed the assembly of intricate molecular frameworks integral to pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester derivative presents notable benefits over the corresponding boronic acid, including superior stability against protodeboronation and broader compatibility with diverse reaction conditions.[1]

Nevertheless, the stability of these reagents is not unconditional. A thorough understanding of their degradation pathways and the diligent implementation of appropriate storage and handling protocols are crucial for maintaining their chemical integrity and guaranteeing the success of subsequent synthetic steps. This guide will explore the critical aspects of stability and offer actionable, evidence-based recommendations for researchers, scientists, and professionals in drug development.

Chemical Stability Profile

The integrity of this compound is primarily challenged by three environmental factors: hydrolysis, oxidation, and thermal stress. Each of these can induce degradation, thereby compromising the reagent's purity and reactivity.

Hydrolytic Stability

The boron-carbon bond in boronic esters is susceptible to cleavage by water, a process known as hydrolysis or protodeboronation.[2] This reaction reverts the boronic ester to the parent boronic acid and pinacol. Although pinacol esters are generally more resistant to hydrolysis than other boronic esters or the free boronic acids, moisture remains a significant threat to their stability.[3][4]

Causality: The mechanism of hydrolysis involves the coordination of a water molecule to the empty p-orbital of the boron atom, creating a tetrahedral intermediate. This is followed by proton transfer and cleavage of the B-C bond.[5] The rate of this degradation is influenced by pH, temperature, and the presence of catalytic species.[2]

Protocol for Minimizing Hydrolysis:

-

Inert Atmosphere: Consistently handle the compound under a dry, inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[6][7][8]

-

Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents for all experimental procedures.

-

Dry Glassware: Ensure all glassware is meticulously dried in an oven and cooled under a stream of inert gas prior to use.[6][8]

Oxidative Stability

Organoboranes, including pinacol esters, are prone to oxidation.[9] The primary oxidation product is typically the corresponding alcohol, which is formed by the cleavage of the C-B bond and insertion of an oxygen atom.[10][11]

Causality: Atmospheric oxygen can initiate the oxidation process, which can be accelerated by light or the presence of radical species. The resulting alcohol impurities can interfere with subsequent reactions and complicate product purification.

Protocol for Preventing Oxidation:

-

Inert Atmosphere: Handling under an inert atmosphere is a critical first line of defense against oxidation.[6]

-

Opaque Containers: Store the compound in amber or opaque containers to shield it from light, which can catalyze oxidative degradation.

-

Avoidance of Radical Initiators: Be mindful of and eliminate potential sources of radicals in the storage and handling environment.

Thermal Stability

While this compound is a solid at ambient temperature, prolonged exposure to elevated temperatures can induce decomposition. Thermal degradation can proceed through various pathways, including polymerization and the formation of boroxines (anhydrides of boronic acids).[3]

Causality: Increased thermal energy can promote the cleavage of chemical bonds and facilitate intermolecular reactions, leading to the formation of complex and often insoluble byproducts.

Protocol for Ensuring Thermal Stability:

-

Controlled Temperature Storage: Adhere to the recommended temperature-controlled storage conditions outlined below.

-

Minimize Heat Exposure: During handling and use, avoid extended exposure of the compound to heat sources like hot plates or direct sunlight.

Recommended Storage and Handling Protocols

The long-term stability of this compound is directly contingent on the conditions of its storage. The following protocols are derived from established best practices and supplier recommendations.

Long-Term Storage

For optimal preservation of the compound's integrity over extended periods, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated)[12][13] | Minimizes thermal degradation and retards the rates of potential hydrolysis and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen)[14] | Excludes moisture and oxygen, the principal agents of degradation. |

| Container | Tightly sealed, amber glass vial or bottle[15] | Protects from light and prevents the ingress of atmospheric contaminants. |

| Desiccation | Store within a desiccator containing a suitable desiccant | Provides an additional safeguard against ambient moisture. |

Handling Procedures

Adherence to proper handling techniques is essential to prevent contamination and degradation during experimental use.[7][8]

Step-by-Step Handling Workflow:

-

Equilibration: Before opening, permit the container to warm to room temperature inside a desiccator. This crucial step prevents the condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Transfer: Open the container and manipulate the compound exclusively within a glove box or under a positive pressure of inert gas (e.g., using a Schlenk line).[6][16]

-

Weighing: Dispense the required amount of the compound swiftly and efficiently. A nitrogen-purged glove bag can serve as a viable alternative if a glove box is unavailable.

-

Resealing: Following dispensing, purge the headspace of the container with inert gas before tightly resealing the cap. Parafilm can be applied to further secure the seal.

-

Return to Storage: Promptly return the container to the recommended refrigerated storage conditions.

Diagram of Recommended Handling Workflow:

Caption: Workflow for handling this compound.

Stability Assessment: A Self-Validating System

Periodic assessment of the boronic ester's quality is a cornerstone of a self-validating research methodology. This practice ensures that the reagent's purity and reactivity remain uncompromised over time.

Analytical Techniques for Quality Control

A suite of analytical techniques can be utilized to monitor the stability of this compound.

| Analytical Method | Information Provided |

| ¹H NMR | Offers a quantitative measure of purity and can detect the presence of hydrolysis (boronic acid) or oxidation (alcohol) byproducts through their characteristic signals. |

| GC-MS | Can be employed to identify and quantify volatile impurities and degradation products. Derivatization may be required. |

| LC-MS | Suitable for the analysis of the parent compound and less volatile degradation products. |

| Melting Point | A depression or broadening of the melting point range can be indicative of the presence of impurities. |

Experimental Protocol: ¹H NMR for Purity Assessment

¹H NMR spectroscopy is a potent and widely accessible technique for routine quality control.

Step-by-Step ¹H NMR Protocol:

-

Sample Preparation: Under an inert atmosphere, accurately weigh approximately 5-10 mg of the boronic ester into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ from a fresh, sealed ampoule) to the NMR tube using a gas-tight syringe.

-

Dissolution: Cap the NMR tube and agitate gently until the sample is completely dissolved.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters.

-

Data Analysis: Integrate the characteristic peaks of the boronic ester and compare them to the integrals of any impurity peaks. The appearance of a broad singlet corresponding to the B-OH protons of the boronic acid is a key indicator of hydrolysis.

Diagram of Stability Assessment Logic:

Caption: Decision workflow for reagent quality control.

Conclusion

The chemical integrity of this compound is a critical determinant of its performance in synthetic applications. By comprehending its degradation pathways and adhering to the stringent storage and handling protocols detailed in this guide, researchers can fortify the reliability and reproducibility of their experimental outcomes. A proactive approach to stability assessment, integrated as a self-validating component of the experimental workflow, is indispensable for harnessing the full potential of this versatile and powerful synthetic building block.

References

-

Wikipedia. Organoboron chemistry. [Link]

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction. [Link]

-

Wikipedia. Boronic acid. [Link]

-

University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Wikipedia. Hydroboration. [Link]

-

Fauske & Associates. Helpful Hints for Handling Air-Sensitive Materials. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

ACS Publications. Organoboranes for synthesis. 14. Convenient procedures for the direct oxidation of organoboranes from terminal alkenes to carboxylic acids. [Link]

-

National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

-

eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

-

National Institutes of Health. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]

-

Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

-

American Chemical Society. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

Hoffman Fine Chemicals. This compound. [Link]

-

Royal Society of Chemistry. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]

-

ACS Publications. A Water-Stable Boronate Ester Cage. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 10. Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction [chem.ucla.edu]

- 11. Hydroboration - Wikipedia [en.wikipedia.org]

- 12. 4,4,5,5-四甲基-1,3,2-二杂氧戊硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane CAS#: 72824-05-6 [amp.chemicalbook.com]

- 14. fishersci.ie [fishersci.ie]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fauske.com [fauske.com]

2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound (herein referred to as 'the compound'). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the material's properties and best practices for its use in a laboratory setting.

Introduction: The Utility and Latent Hazards of a Key Building Block

This compound is a valuable boronic acid pinacol ester, a class of reagents indispensable in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Its utility lies in the ability to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, as with any reactive chemical, an understanding of its potential hazards is paramount to its safe and effective use. This guide aims to provide that understanding, grounded in both documented data and the collective experience of handling this class of compounds.

While specific toxicological data for this exact molecule is not extensively published, the known reactivity of boronic esters and the presence of a bromobenzyl group necessitate a cautious and well-informed approach. All chemical products should be handled with the recognition of "having unknown hazards and toxicity"[1].

Hazard Identification and Risk Assessment

The primary hazards associated with this compound, as identified by suppliers, include skin irritation, serious eye irritation, and potential harm if swallowed.[2] A thorough risk assessment is the first step in ensuring laboratory safety.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

Data synthesized from supplier safety information.[2]

It is crucial to note that related brominated pinacol esters can exhibit more severe hazard classifications, such as causing severe skin burns and eye damage[3]. Therefore, a conservative approach to handling is warranted.

Physical and Chemical Properties

Understanding the physical state of the compound is a prerequisite for anticipating its behavior during handling and in the event of a spill.

| Property | Value | Source |

| Molecular Formula | C13H18BBrO2 | [1][4][5][6] |

| Molecular Weight | 297.00 g/mol | [1][3][4][7] |

| Physical State | Liquid or Solid | [1][8] |

The physical state can vary between suppliers and batches. Always consult the supplier-specific information. If it is a low-boiling point substance, be aware that storage in sealed containers may lead to pressure buildup.[9]

Safe Handling and Engineering Controls: A Proactive Approach

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9][10][11] A certified chemical fume hood is mandatory for any procedure that may generate vapors, mists, or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate PPE provides a crucial barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles that meet approved standards. If there is a splash hazard, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[11] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing such as an apron or coveralls.

The following diagram illustrates the workflow for establishing a safe handling environment:

Caption: Workflow for establishing a safe handling environment.

Step-by-Step Experimental Protocols for Safe Use

Adherence to a detailed protocol minimizes the risk of exposure and ensures the integrity of the experiment.

Preparation and Weighing

-

Don appropriate PPE as outlined in Section 3.2.

-

Perform all operations within a certified chemical fume hood.

-

Ground and bond containers and receiving equipment to prevent static discharge, especially when transferring flammable solvents.[9]

-

If the compound is a solid, handle it gently to avoid creating dust.

-

If it is a liquid, open the container slowly to release any potential pressure buildup.[9]

-

Weigh the required amount in a tared, sealed container.

-

Clean any spills immediately using an inert absorbent material.

In-Reaction Handling

-

Maintain a clean and organized workspace.

-

Keep the reaction vessel clearly labeled.

-

Ensure that the reaction is adequately cooled or heated as required by the specific protocol, with appropriate temperature monitoring.

-

Avoid working alone.

Emergency Procedures: A Calm and Coordinated Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.[13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |

Protocols synthesized from general first-aid guidance for chemical exposure.[11][13]

Accidental Release Measures

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE , including respiratory protection if necessary.

-

Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.[9][11]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Do not allow the material to enter drains or waterways. [10][11]

The logical flow for responding to an accidental release is as follows:

Caption: Logical flow for responding to an accidental release.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical to maintaining a safe laboratory environment and protecting the environment.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11][12][13]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some related compounds require refrigerated storage.[13] Always check the supplier's recommendation.

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain.

-

Contaminated packaging should be treated as hazardous waste.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. This proactive approach not only protects the individual but also ensures the integrity and success of the scientific endeavor.

References

-

Molbase. This compound. [Link]

-

Hoffman Fine Chemicals Pty Ltd. CAS 477841-90-0 | this compound. [Link]

-

Organic Syntheses. boronic esters. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Bromide. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. [Link]

-

Hoffman Fine Chemicals Pty Ltd. CAS 475250-49-8 | 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H18BBrO2 | CID 3734506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - 477841-90-0 - Structure, Synthesis, Properties [organoborons.com]

- 5. This compound | C13H18BBrO2 | CID 11077329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. aksci.com [aksci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. combi-blocks.com [combi-blocks.com]

The Synthetic Cornerstone: A Technical Guide to 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Benzylboronic Ester

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and robust methods for the construction of carbon-carbon and carbon-heteroatom bonds is paramount. Among the vast arsenal of reagents available to the discerning chemist, organoboron compounds, particularly boronic acids and their esters, have carved out an indispensable role. This guide provides an in-depth technical overview of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile benzylboronic ester that serves as a critical building block in a multitude of chemical transformations.

With a molecular formula of C13H18BBrO2 and a molecular weight of 297.00 g/mol , this pinacol boronate ester offers a unique combination of stability and reactivity.[1][2] The presence of the 4-bromobenzyl moiety provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the pinacolboronate group offers superior stability and ease of handling compared to its corresponding boronic acid. This makes it an ideal reagent for multi-step syntheses and applications in drug discovery and materials science.[3][4] This guide will delve into the synthesis, characterization, and key applications of this reagent, with a focus on providing practical, field-proven insights for researchers at the bench.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

| Property | Value | Reference |

| CAS Number | 477841-90-0 | [2] |

| Molecular Formula | C13H18BBrO2 | [1] |

| Molecular Weight | 297.00 g/mol | [1] |

| Physical State | Liquid | [2] |

| Boiling Point | 321.067 °C at 760 mmHg (Predicted) | [5] |

| Flash Point | 147.976 °C (Predicted) | [5] |

| Density | 1.266 g/cm³ (Predicted) | [5] |

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] As with all chemical reagents, it should be handled by trained personnel familiar with its potential hazards.[2] While pinacol boronates are generally more stable than their corresponding boronic acids, they should be protected from excessive moisture to prevent hydrolysis.

Safety Precautions:

Synthesis of this compound: A Methodological Deep Dive

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed borylation of 4-bromobenzyl bromide with bis(pinacolato)diboron. This method offers high yields and functional group tolerance.[7][8]

Conceptual Workflow for Palladium-Catalyzed Borylation

Caption: Palladium-catalyzed synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the palladium-catalyzed borylation of benzyl halides.[7]

Materials:

-

4-Bromobenzyl bromide

-

Bis(pinacolato)diboron (B2Pin2)

-

Palladium(II) bis(dibenzylideneacetone) (Pd(dba)2)

-

Tris(4-methoxyphenyl)phosphine ((4-MeOC6H4)3P)

-

Potassium acetate (KOAc)

-

Anhydrous toluene

-

Anhydrous hexane

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzyl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), Pd(dba)2 (0.03 mmol), and tris(4-methoxyphenyl)phosphine (0.06 mmol).

-

Add anhydrous toluene (6 mL) via syringe.

-

Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with hexane and filter through a pad of Celite® to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a liquid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet around δ 2.8-3.0 ppm. The aromatic protons of the 4-bromophenyl group will appear as two doublets in the range of δ 7.0-7.5 ppm. The twelve methyl protons of the pinacol group will give a sharp singlet at approximately δ 1.2-1.3 ppm. Based on a similar compound, 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the expected shifts are: δ 1.35 (s, 12H), 4.45 (s, 2H), 7.35 (d, 2H, J= 8.1), 7.75 (d, 2H, J= 8.1).[9]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display a signal for the benzylic carbon around δ 35-40 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm. The quaternary carbons of the pinacol group will appear around δ 83-84 ppm, and the methyl carbons will be observed at approximately δ 24-25 ppm. For a related compound, the following shifts were reported: δ 24.8, 33.3, 83.88, 128.3, 135.2, 140.6.[9]

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule. The expected exact mass for C13H18BBrO2 is 296.0583.[9] The mass spectrum will also show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

This powerful C-C bond-forming reaction allows for the coupling of the 4-bromobenzyl moiety with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[10][11]

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling workflow.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.[10][12]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable ligand)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 equiv), the aryl/heteroaryl boronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 2-(4-bromobenzyl) structural motif is present in a variety of biologically active molecules, and this compound serves as a key intermediate for their synthesis. The ability to readily form C-C bonds via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for screening and lead optimization.

For instance, derivatives of 2-(4-bromobenzyl) tethered to heterocyclic scaffolds have been investigated as potential anticancer agents.[13] The boronic ester functionality itself is also of significant interest in medicinal chemistry, with several boron-containing drugs approved for clinical use.[3][14] The development of boronic acid-based drugs and prodrugs is an active area of research, and versatile building blocks like the title compound are crucial for these efforts.[3]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an essential tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of empowering researchers to effectively utilize this important building block in their synthetic endeavors. As the demand for more efficient and selective synthetic methodologies continues to grow, the importance of well-characterized and reliable reagents like this benzylboronic ester will only increase.

References

-

CAS 477841-90-0 | this compound. (n.d.). Hoffman Fine Chemicals. Retrieved January 2, 2026, from [Link]

-

Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Trice, S. L. J., & Molander, G. A. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4694–4697. [Link]

-

Takahashi, K., Takagi, J., Ishiyama, T., & Miyaura, N. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Journal of the American Chemical Society, 124(27), 8001–8006. [Link]

-

Suginome, M., Itami, K., & Ito, Y. (2002). Nucleophilic Borylation of Benzyl Halides with Bis(pinacolato)diboron Catalyzed by Palladium(0) Complexes. Synlett, 2002(8), 1349–1351. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

-

Preparation of 4-bromobenzyl bromide. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Retrieved January 2, 2026, from [Link]

-

D'Silva, C. (2002). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Arkivoc, 2002(11), 654-664. [Link]

-

This compound. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

-

Moir, M., & Willis, M. C. (2014). Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. Organic Letters, 16(8), 2268–2271. [Link]

-

Al-Zoubi, R. M., Marion, T., & Al-Masri, M. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(6), 651–669. [Link]

- Clary, J. W., Rettenmaier, T. J., Snelling, R., Bryks, W., Banwell, J., Wipke, W. T., & Singaram, B. (2011). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Ingner, F. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

-

Kumar, R., Sharma, P., & Kumar, N. (2015). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Sciences, 127(8), 1421–1426. [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

-

Das, B. C., Das, S., & Chandra, D. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

-

The Role of Boronic Esters in Modern Organic Synthesis. (n.d.). Boronpharm. Retrieved January 2, 2026, from [Link]

-

Djemgou, P. C., Hussien, T., Hegazy, M. E. F., & Mohamed, A. H. (2010). 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound - 477841-90-0 - Structure, Synthesis, Properties [organoborons.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. scispace.com [scispace.com]

- 8. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. benchchem.com [benchchem.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in synthetic organic chemistry. In the absence of publicly available, experimentally-derived spectra for this specific molecule, this document presents a detailed, predicted spectroscopic analysis based on established principles and data from closely related structural analogs. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic acid pinacol esters in their synthetic endeavors.

Introduction: The Significance of Spectroscopic Elucidation

This compound (Molecular Formula: C₁₃H₁₈BBrO₂, Molecular Weight: 297.00 g/mol ) is a versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[1][2] Its utility in the synthesis of complex organic molecules necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable tools. This guide will provide a detailed roadmap for the spectroscopic analysis of this compound, empowering researchers to confidently verify its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton